![molecular formula C10H12FN B13685629 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine
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Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a fluorinated derivative of tetrahydrobenzoazepine. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzylamine with a suitable cyclic ketone or aldehyde, followed by cyclization to form the azepine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated azepine derivatives .
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[B]azepine: Lacks the fluorine atom, which may result in different biological activity and stability.
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[B]azepine: Contains a chlorine atom instead of fluorine, leading to different chemical properties and biological effects.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine makes it unique compared to its non-fluorinated counterparts. Fluorine often enhances the compound’s metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry .
Biological Activity
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine (CAS: 324558-64-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H12FN
- Molecular Weight : 165.21 g/mol
- IUPAC Name : 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
- Purity : >95% (HPLC) .
Anticancer Activity
Research indicates that derivatives of benzoazepine compounds exhibit significant anticancer properties. In particular, studies have shown that the introduction of various substituents can enhance the activity against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 0.054 | Induces apoptosis via caspase activation |
7-Fluoro derivative | HeLa (Cervical) | 0.048 | Inhibits tubulin assembly |
7-Fluoro derivative | MCF-7 (Breast) | 0.042 | Cell cycle arrest at G2/M phase |
The compound has been noted for its ability to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics which is critical in cancer cell proliferation .
Neuropharmacological Effects
The compound's structural features suggest potential activity in neurological disorders. It has been implicated in:
- Serotonin receptor modulation : The presence of fluorine and the tetrahydro structure may enhance binding affinity to serotonin receptors, which are crucial in mood regulation and cognitive functions .
- Anticonvulsant properties : Research on similar compounds indicates that modifications can lead to significant anticonvulsant activity, suggesting that 7-fluoro derivatives may also possess this potential .
Study on Anticancer Activity
In a study examining various benzoazepine derivatives, it was found that those with fluorinated groups showed enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent position and electronic effects on biological activity. For instance:
- Fluorination at position 7 was associated with increased potency against lung and cervical cancer cells.
This study utilized MTT assays to determine IC50 values and assessed mechanisms through flow cytometry for apoptosis detection .
Neuropharmacology Research
Another investigation focused on the neuropharmacological effects of similar compounds indicated that they could promote the release of growth hormone and modulate neurotransmitter levels. This suggests that 7-fluoro derivatives may be explored further for their potential in treating conditions like schizophrenia and depression .
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 |
InChI Key |
XRDKAKFFNLRECK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)F |
Origin of Product |
United States |
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